Methyl 2-(4-nitrophenyl)butanoate
Overview
Description
Methyl 2-(4-nitrophenyl)butanoate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is a nitroaromatic ester, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a butanoate ester moiety. This compound is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-nitrophenyl)butanoate can be synthesized through the esterification of 2-(4-nitrophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve high purity levels .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group (-NH2).
Substitution: The nitro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: Methyl 2-(4-aminophenyl)butanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-nitrophenyl)butanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its nitroaromatic structure.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-nitrophenyl)butanoate involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or modulation of receptor activity, making the compound useful in biochemical research .
Comparison with Similar Compounds
- Methyl 4-(4-nitrophenyl)butanoate
- Methyl 2-(4-aminophenyl)butanoate
Comparison: Methyl 2-(4-nitrophenyl)butanoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to methyl 4-(4-nitrophenyl)butanoate, the 2-position nitro group provides different steric and electronic effects, leading to variations in chemical behavior and applications .
Properties
IUPAC Name |
methyl 2-(4-nitrophenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-10(11(13)16-2)8-4-6-9(7-5-8)12(14)15/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRSBLADCYAQKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595911 | |
Record name | Methyl 2-(4-nitrophenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24646-25-1 | |
Record name | Methyl 2-(4-nitrophenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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